N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to a carboxamide group, with a phenyl ring substituted with a 2-fluorobenzenesulfonamido group. The presence of fluorine and sulfonamide groups imparts unique chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenylcyclopropanecarboxamide with 2-fluorobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong dipole interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-phenyl-4-(2-fluorobenzenesulfonamido)benzamide: Similar structure but lacks the cyclopropane ring, which may affect its binding properties and reactivity.
2-[4-(2-fluorobenzenesulfonamido)phenyl]acetic acid: Contains an acetic acid group instead of a cyclopropanecarboxamide group, leading to different chemical and biological properties.
The unique combination of the cyclopropane ring and the sulfonamide group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15FN2O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)sulfonylamino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-9-7-12(8-10-13)18-16(20)11-5-6-11/h1-4,7-11,19H,5-6H2,(H,18,20) |
InChI Key |
WRSAWOWVJWGUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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